Ald-Ph-PEG4-bis-PEG4-propargyl
Description
Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation
Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer that has become an indispensable tool in bioconjugation. broadpharm.comcreativepegworks.com The attachment of PEG chains to molecules, a process known as PEGylation, can dramatically improve the pharmacokinetic properties of therapeutic agents. koreascience.kr
Key advantages of using PEG linkers in bioconjugation include:
Enhanced Solubility: PEGylation increases the water solubility of hydrophobic molecules, which is crucial for their administration and distribution in aqueous biological environments. axispharm.com
Improved Stability: The PEG chain can shield the attached molecule from enzymatic degradation and reduce its immunogenicity. koreascience.kraxispharm.com
Prolonged Circulation: By increasing the hydrodynamic size of a molecule, PEGylation can reduce its renal clearance, thereby extending its circulation half-life in the bloodstream. broadpharm.comcreativepegworks.com
Reduced Aggregation: The hydrophilic nature of PEG helps to prevent the aggregation of conjugated molecules.
PEG linkers can be linear or branched and can be functionalized with a variety of reactive groups to enable their attachment to other molecules. axispharm.com The choice of PEG linker length and architecture allows for precise control over the properties of the final conjugate. broadpharm.com
Table 1: Key Properties and Advantages of PEG Linkers in Bioconjugation
| Property | Description | Advantage in Bioconjugation |
|---|---|---|
| Hydrophilicity | Readily dissolves in water and aqueous buffers. | Improves the solubility of hydrophobic drugs or biomolecules. axispharm.com |
| Biocompatibility | Generally non-toxic and does not elicit a strong immune response. | Reduces the potential for adverse effects in biological systems. creativepegworks.com |
| Flexibility | The polymer chain is highly flexible and mobile. | Provides spatial separation between conjugated molecules, minimizing interference. |
| Pharmacokinetic Modification | Increases the hydrodynamic volume of the conjugated molecule. | Prolongs circulation time by reducing renal clearance. broadpharm.comkoreascience.kr |
Significance of Multifunctional Linkers in Advanced Chemical Synthesis
The ability to connect multiple molecular entities with precision is a central challenge in the synthesis of complex therapeutic and diagnostic agents. Multifunctional linkers are chemical scaffolds that possess two or more distinct reactive groups, enabling the controlled assembly of multiple components. nih.gov This capability is critical in fields such as drug delivery, where a single molecule may need to incorporate a targeting moiety, a therapeutic payload, and a solubilizing agent.
The importance of multifunctional linkers is particularly evident in the development of:
Antibody-Drug Conjugates (ADCs): These are complex molecules that combine the targeting specificity of an antibody with the potent cell-killing ability of a cytotoxic drug. fujifilm.com Multifunctional linkers are used to attach the drug to the antibody, often incorporating features that control the drug's release at the target site.
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. They typically consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—joined by a linker.
Molecular Probes and Imaging Agents: Multifunctional linkers are used to assemble probes that can simultaneously bind to a biological target and carry a detectable label, such as a fluorescent dye or a radioisotope. mdpi.com
Table 2: Examples of Applications for Multifunctional Linkers
| Application | Description | Key Linker Functionalities |
|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Targeted delivery of cytotoxic drugs to cancer cells. fujifilm.com | Antibody attachment site, drug attachment site, cleavable or non-cleavable element. |
| PROTACs | Targeted protein degradation. | Target protein binder, E3 ligase binder, optimized spacer length. |
| Dual-Targeting Drugs | Molecules that can simultaneously engage two different biological targets. | Two distinct pharmacophores connected by a scaffold. |
| Fluorescent Probes | Visualization of biological molecules and processes. | Targeting ligand, fluorophore, and often a quencher or other sensor. mdpi.com |
Positioning of Ald-Ph-PEG4-bis-PEG4-propargyl within Bioconjugation Chemistry
This compound is a sophisticated multifunctional linker that embodies the principles outlined above. It is specifically designed as a cleavable 8-unit PEG ADC linker. fujifilm.commedchemexpress.commedchemexpress.comalfagen.com.tr An analysis of its name reveals its constituent parts and their intended functions:
Ald (Aldehyde): The aldehyde group is a versatile functional group in bioconjugation. axispharm.com It can react with primary amines, hydrazides, and aminooxy groups to form Schiff bases, hydrazones, and oximes, respectively. libretexts.orgbiosyn.com This provides a means of attaching the linker to a biomolecule, such as an antibody. The aldehyde functional group can serve as a chemical handle for bioorthogonal conjugation. nih.govacs.org
Ph (Phenyl): The phenyl group provides a rigid scaffold, which can influence the spacing and orientation of the attached molecules.
PEG4: The molecule contains two tetra-polyethylene glycol (PEG4) chains. These flexible, hydrophilic spacers enhance water solubility and provide distance between the conjugated species, which can be critical for maintaining their biological activity. cd-bioparticles.net
bis-PEG4-propargyl: This indicates the presence of two propargyl groups, each attached via a PEG4 linker. The propargyl group contains a terminal alkyne, which is a key component in "click chemistry." iris-biotech.de Specifically, it can undergo a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing molecule. medchemexpress.cominterchim.fr This reaction is widely used to attach payloads, such as cytotoxic drugs, to the linker. medchemexpress.com
In essence, this compound is a molecular bridge. The aldehyde end can be anchored to a targeting protein, while the two propargyl ends are available for the attachment of other molecules, such as therapeutic agents, via click chemistry. The PEG chains ensure that the entire construct remains soluble and that the different components are appropriately spaced.
Table 3: Functional Groups of this compound and Their Reactions
| Functional Group | Reactive Partner | Resulting Bond | Chemistry |
|---|---|---|---|
| Aldehyde (Ald) | Primary Amine | Schiff Base (Imine) | Nucleophilic Addition |
| Aldehyde (Ald) | Hydrazide | Hydrazone | Nucleophilic Addition |
| Aldehyde (Ald) | Aminooxy | Oxime | Nucleophilic Addition libretexts.org |
| Propargyl (Alkyne) | Azide (B81097) | Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) medchemexpress.cominterchim.fr |
Structure
2D Structure
Properties
Molecular Formula |
C50H80N4O19 |
|---|---|
Molecular Weight |
1041.2 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C50H80N4O19/c1-3-15-60-23-29-66-35-38-69-32-26-63-20-12-51-47(56)9-18-72-42-46(43-73-19-10-48(57)52-13-21-64-27-33-70-39-36-67-30-24-61-16-4-2)54-49(58)11-17-62-25-31-68-37-40-71-34-28-65-22-14-53-50(59)45-7-5-44(41-55)6-8-45/h1-2,5-8,41,46H,9-40,42-43H2,(H,51,56)(H,52,57)(H,53,59)(H,54,58) |
InChI Key |
QHIIEIBDWAHOAX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Advanced Synthetic Strategies for Ald Ph Peg4 Bis Peg4 Propargyl and Analogues
Retrosynthetic Analysis of Ald-Ph-PEG4-bis-PEG4-propargyl
A retrosynthetic analysis of this compound reveals three primary building blocks. The core structure can be disconnected at the ether linkages of the PEG chains, yielding a functionalized benzaldehyde (B42025), a central branching unit, and two separate PEG4-propargyl arms. This modular approach allows for the independent synthesis of each component, which can then be assembled in a convergent or divergent manner.
Key Disconnections:
Ether Linkages: The bonds connecting the PEG chains to the phenyl ring and the central branching core are prime candidates for disconnection. This points towards Williamson ether synthesis or similar etherification strategies as key forward-synthesis reactions.
Amide/Ester Linkages (in Analogues): For analogues, disconnections at amide or ester bonds are common, suggesting the use of standard peptide or ester coupling reactions in the forward synthesis. researchgate.net
This analysis highlights the importance of readily available and appropriately functionalized starting materials for each of the three main moieties.
Targeted Synthesis of the Aldehyde Moiety
The aldehyde moiety is typically a derivative of hydroxybenzaldehyde, which provides a reactive handle for attaching the PEG linker. The synthesis often involves the protection of the aldehyde group, followed by modification of the hydroxyl group, and subsequent deprotection.
Synthetic Approaches:
Alkylation of Hydroxybenzaldehydes: A common method involves the alkylation of a hydroxybenzaldehyde with a suitable electrophile containing a terminal functional group for PEG attachment. For instance, reacting 4-hydroxybenzaldehyde (B117250) with a halo-PEGylated reagent under basic conditions can install the PEG linker. researchgate.net
Functional Group Interconversion: An alternative is to start with a different functional group on the phenyl ring and convert it to an aldehyde at a later stage. For example, the oxidation of a corresponding benzyl (B1604629) alcohol can yield the desired aldehyde. nih.gov
Table 1: Synthetic Methods for Functionalized Aldehyde Moieties
| Starting Material | Reagents | Product | Key Transformation |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | Halo-PEG-X, Base | 4-(PEG-X-oxy)benzaldehyde | Williamson Ether Synthesis |
| 4-(Bromomethyl)benzaldehyde | HO-PEG-X, Base | 4-((PEG-X-oxy)methyl)benzaldehyde | Etherification |
Data derived from common organic synthesis transformations.
Targeted Synthesis of the Branched Bis-PEG4-propargyl Moiety
The branched bis-PEG4-propargyl moiety is a critical component that introduces two terminal alkyne groups for subsequent click chemistry reactions. cd-bioparticles.net The synthesis of this fragment requires a central branching core onto which two PEG4-propargyl arms are attached.
Synthetic Strategies:
Branched Core Synthesis: A variety of molecules can serve as the central branching unit, such as 3-hydroxy-1,2-propanediol or other tri-functional molecules. One hydroxyl group is used for attachment to the aldehyde moiety, while the other two are used for attaching the PEG4-propargyl arms.
PEGylation and Propargylation: The PEG4 arms can be introduced by reacting the diol core with a PEG4 synthon that has a terminal propargyl group and a reactive group (e.g., a tosylate or halide) for attachment. Alternatively, a PEG4 diol can be attached to the core, followed by propargylation of the terminal hydroxyl groups.
Table 2: Building Blocks for Branched Bis-PEG4-propargyl Moiety
| Core Molecule | PEG Synthon | Key Reaction |
|---|---|---|
| Glycerol | TsO-PEG4-propargyl | Williamson Ether Synthesis |
| Serine (protected) | HO-PEG4-propargyl | Esterification/Etherification |
Data based on established methods for synthesizing branched PEG structures. axispharm.com
Stereochemical Control and Regioselectivity in this compound Synthesis
While the target compound itself is achiral, the principles of stereochemical control and regioselectivity are crucial when synthesizing more complex analogues or when using chiral starting materials.
Stereochemical Control: If chiral building blocks, such as amino acids, are incorporated into the linker, maintaining their stereochemical integrity is paramount. researchgate.netmdpi.com This requires the use of stereospecific reactions and avoiding conditions that could lead to racemization. For example, using Sharpless asymmetric dihydroxylation can introduce chirality in a controlled manner. mdpi.com
Regioselectivity: When dealing with multifunctional molecules, directing reactions to a specific functional group is essential. researchgate.netrsc.org For example, when attaching the PEG linker to a dihydroxybenzaldehyde, regioselective protection and deprotection steps are necessary to ensure the linker is attached at the desired position. The use of directing groups or catalysts can significantly influence the regioselectivity of a reaction. rsc.org
Purification Techniques for High-Purity this compound Intermediates and Final Products
The purification of PEGylated compounds can be challenging due to their high polarity and potential for polydispersity (though less of an issue with discrete PEG). reddit.com A combination of chromatographic and other techniques is often required to achieve high purity.
Purification Methods:
Column Chromatography: Silica gel chromatography is a standard technique, often using polar solvent systems like dichloromethane/methanol or chloroform/methanol. reddit.com Reversed-phase chromatography can also be effective, particularly for separating PEGylated species with different degrees of modification. chromatographyonline.com
Size-Exclusion Chromatography (SEC): SEC is useful for separating molecules based on their hydrodynamic volume and can be particularly effective for purifying high molecular weight PEGylated compounds. rsc.orgwikipedia.org
Crystallization and Precipitation: For some intermediates and the final product, crystallization or precipitation from a suitable solvent system can be an effective purification method. mdpi.com
Aqueous Biphasic Systems (ABS): This liquid-liquid extraction technique can be employed for the separation of PEGylated molecules from unreacted starting materials and byproducts. rsc.org
Table 3: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Silica Gel Chromatography | Adsorption | High resolution for small molecules | Can be challenging for very polar compounds |
| Reversed-Phase Chromatography | Partitioning | Good for separating by hydrophobicity | May require specialized columns |
| Size-Exclusion Chromatography | Hydrodynamic Volume | Effective for large molecules | Lower resolution than other methods |
| Crystallization | Solubility | Can provide very high purity | Not always feasible |
This table provides a general comparison of common purification techniques in organic synthesis.
Mechanistic Investigations of Ald Ph Peg4 Bis Peg4 Propargyl Reactivity
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ald-Ph-PEG4-bis-PEG4-propargyl
The two terminal propargyl (alkyne) moieties on this compound are designed for participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.commedchemexpress.comtsbiochem.com This highly efficient and specific ligation reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring between the alkyne on the linker and an azide-functionalized molecule. cd-bioparticles.netfrontiersin.org CuAAC is a cornerstone of click chemistry, valued for its high yields, compatibility with aqueous environments, and the stability of the resulting triazole linkage, which is often considered a bioisostere for a peptide bond. frontiersin.orgacs.org
The kinetics of the CuAAC reaction are generally rapid and can be influenced by several factors, including the reactants' concentration, solvent, temperature, copper source, and the choice of a stabilizing ligand. frontiersin.orgresearchgate.net The reaction is often complete within a few hours at room temperature.
Optimization of the CuAAC reaction with linkers like this compound typically involves the following parameters:
Copper(I) Source: While Cu(I) salts like CuI or CuBr can be used directly, the catalytically active Cu(I) species is more commonly generated in situ from a more stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. frontiersin.org Sodium ascorbate (B8700270) is the most frequently used reducing agent for this purpose. frontiersin.org
Stabilizing Ligands: To prevent the disproportionation of Cu(I) and to protect sensitive biomolecules from oxidative damage, a stabilizing ligand is crucial. frontiersin.org Tris-(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that stabilizes the Cu(I) ion and enhances reaction efficiency. frontiersin.org
Solvent System: The reaction is versatile and can be performed in a variety of solvents. For bioconjugation, mixtures of water with organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are common to ensure the solubility of all components. frontiersin.orgbroadpharm.com A typical solvent system might be a 1:4 (v/v) mixture of H₂O/DMF. frontiersin.org
Reactant Stoichiometry: An excess of the azide-containing substrate relative to the alkyne-functionalized linker is often used to drive the reaction to completion. frontiersin.org
The table below summarizes common parameters for optimizing CuAAC reactions.
| Parameter | Common Reagents/Conditions | Purpose | Citation |
| Copper Source | CuSO₄ (in situ reduction) or CuI | Provides the Cu(I) catalyst | frontiersin.org |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state | frontiersin.org |
| Stabilizing Ligand | TBTA (Tris-(benzyltriazolylmethyl)amine) | Stabilizes Cu(I), prevents side reactions | frontiersin.org |
| Solvent | DMF/H₂O, DMSO/H₂O | Solubilizes reactants | frontiersin.org |
| Temperature | Room Temperature | Mild conditions suitable for biomolecules | frontiersin.org |
| Atmosphere | Inert Gas (e.g., Argon) | Prevents oxidation of Cu(I) | frontiersin.org |
This is an interactive data table. You can sort and filter the data as needed.
The substrate scope for the CuAAC reaction is exceptionally broad, a key feature of its "click" designation. The propargyl groups of this compound can react with virtually any molecule that has been functionalized with an azide (B81097) group. cd-bioparticles.netcd-bioparticles.net This includes a wide array of biomolecules such as peptides, proteins, nucleic acids, and carbohydrates, as well as small-molecule drugs, and fluorescent dyes. univie.ac.atresearchgate.net
Despite its versatility, the primary limitation of CuAAC in certain biological applications is the requirement for a copper catalyst, which can be toxic to living cells. acs.orgunivie.ac.at While ligands like TBTA mitigate this issue, residual copper can still be a concern for in vivo applications. frontiersin.org Furthermore, the stability and solubility of the copper catalyst can sometimes prove problematic, potentially affecting reaction efficiency. frontiersin.org
Reaction Kinetics and Optimization Parameters for CuAAC
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations for this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a copper catalyst. acs.orgacs.org This reaction is driven by the release of ring strain in a cyclic alkyne, typically a cyclooctyne (B158145) derivative such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), upon reaction with an azide. acs.orgmedchemexpress.com
This compound contains terminal alkynes (propargyl groups), which are not sufficiently activated by ring strain to undergo SPAAC without a catalyst. Therefore, for this specific linker, CuAAC is the intended reaction pathway for its alkyne groups. medchemexpress.commedchemexpress.com While some commercial sources may incorrectly suggest that this linker participates in SPAAC, the reaction mechanism requires the linker to possess an azide to react with a strained alkyne, or for the substrate to contain the strained alkyne. targetmol.cn Since the linker's functionality is based on its terminal alkynes, it is not suited for direct participation in SPAAC. The use of SPAAC in a conjugation scheme involving this linker would necessitate that the azide-bearing reaction partner be replaced with one bearing a strained alkyne, which fundamentally alters the planned chemical reaction. The primary advantage of SPAAC—its copper-free nature—makes it highly suitable for live-cell labeling, but its application requires specifically designed reagents not directly compatible with the propargyl groups of this linker. frontiersin.orgunivie.ac.at
Aldehyde-Mediated Bioconjugation Mechanisms of this compound
The benzaldehyde (B42025) group on this compound provides a reactive handle for conjugation to molecules containing specific nucleophiles, most commonly hydrazides and aminooxy groups. broadpharm.combroadpharm.comaxispharm.com This type of reaction is highly chemoselective and proceeds under mild conditions, making it a valuable tool for bioconjugation.
The reaction between the aldehyde group of the linker and a hydrazide-functionalized molecule (R-NH-NH₂) results in the formation of a hydrazone bond. precisepeg.comgoogle.com This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the hydrazone.
The key characteristic of the hydrazone linkage is its pH-dependent stability; it is relatively stable at neutral or physiological pH but is susceptible to hydrolysis under acidic conditions. precisepeg.commdpi.com This property is often exploited in drug delivery systems, where an ADC linked via a hydrazone can remain stable in the bloodstream (pH ~7.4) and then release its payload in the more acidic environment of endosomes or lysosomes (pH 4.5-6.5) within a target cell. mdpi.com
When the aldehyde group reacts with an aminooxy-functionalized molecule (R-O-NH₂), an oxime bond is formed. precisepeg.comgoogle.com Similar to hydrazone formation, the reaction proceeds via a condensation mechanism and is often carried out in slightly acidic to neutral buffers (pH 4-7).
Compared to hydrazones, oxime linkages are significantly more stable against hydrolysis across a wide pH range. precisepeg.com This enhanced stability makes oxime ligation a preferred method when a permanent, non-cleavable linkage is desired. The reliability, high chemoselectivity, and hydrolytic stability of oxime bonds have led to their widespread use in creating stable bioconjugates. frontiersin.orgprecisepeg.com
The table below compares the two primary aldehyde-mediated conjugation methods.
| Feature | Hydrazone Formation | Oxime Formation | Citation |
| Reactant | Hydrazide (R-NH-NH₂) | Aminooxy (R-O-NH₂) | precisepeg.comgoogle.com |
| Product Linkage | Hydrazone (-C=N-NH-) | Oxime (-C=N-O-) | precisepeg.comgoogle.com |
| pH Stability | Labile at acidic pH, stable at neutral pH | Generally stable across a wide pH range | precisepeg.commdpi.com |
| Typical Use Case | pH-sensitive, cleavable drug release | Stable, permanent bioconjugation | precisepeg.commdpi.com |
This is an interactive data table. You can sort and filter the data as needed.
Imine Formation and Subsequent Reductive Amination
The aldehyde functional group of this compound serves as a versatile handle for bioconjugation, primarily through its reaction with primary amines. This two-step process involves an initial, reversible imine formation followed by an irreversible reduction to a stable secondary amine linkage. frontiersin.org
While the imine (C=N) bond is suitable for some applications, its reversibility and susceptibility to hydrolysis can be a limitation where stable conjugation is required. thermofisher.com To overcome this, the imine is typically reduced to a more stable secondary amine (C-N) bond in a process called reductive amination. frontiersin.orgthermofisher.com This is achieved by introducing a mild reducing agent that selectively reduces the iminium ion without affecting the original aldehyde or other functional groups in the substrate molecules. thermofisher.com Sodium cyanoborohydride (NaCNBH₃) is a commonly used reagent for this purpose due to its efficacy and mild nature. thermofisher.com Alternative, milder reducing agents such as 2-picoline borane (B79455) have also been reported for reductive amination, offering benefits for sensitive substrates. researchgate.net The resulting secondary amine bond is a stable, covalent linkage, making this a robust method for permanently conjugating the linker to amine-containing molecules like proteins or peptides. frontiersin.org
| Substrate 1 (Aldehyde) | Substrate 2 (Amine) | Reducing Agent | pH | Typical Yield | Reference |
|---|---|---|---|---|---|
| Aldehyde-modified Protein | Amine-containing Payload | Sodium Cyanoborohydride (NaCNBH₃) | 6.0 - 7.0 | High | thermofisher.com |
| Glutaraldehyde-activated Protein | Second Protein | Sodium Cyanoborohydride (NaCNBH₃) | 7.0 - 8.0 | Variable | thermofisher.com |
| Ketone | Primary Amine | 2-Picoline Borane | 5.0 - 6.0 | >90% | researchgate.net |
| Aldehyde | Primary Amine | Sodium Borohydride (NaBH₄) | 7.0 - 9.0 | High | researchgate.net |
Orthogonal Reactivity and Chemoselectivity of this compound
This compound is a heterobifunctional crosslinker, possessing two distinct reactive groups: an aldehyde and a terminal alkyne (propargyl group). medchemexpress.comdcchemicals.commedchemexpress.comalfagen.com.trfujifilm.commedchemexpress.com The key advantage of this design is its capacity for orthogonal, chemoselective ligation. Orthogonal chemistry refers to a set of reactions that can occur in the same vessel, each proceeding with high efficiency and selectivity without interfering with or modifying the other reactive groups present. researchgate.netcore.ac.ukfrontiersin.org
In this molecule, the aldehyde and propargyl groups exhibit classic orthogonal reactivity. The aldehyde group reacts specifically with nucleophiles like primary amines (via reductive amination) or hydrazides and alkoxyamines (to form hydrazones and oximes, respectively). researchgate.netcore.ac.ukfrontiersin.org These reactions are highly selective for the carbonyl group. core.ac.uk Concurrently, the terminal propargyl group is a bioorthogonal handle designed for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.commedchemexpress.comresearchgate.net This reaction forms a stable triazole ring by ligating the alkyne with an azide-functionalized molecule. medchemexpress.com
This chemoselectivity allows for a controlled, stepwise conjugation strategy. For instance, a biomolecule containing a primary amine can first be conjugated to the linker via reductive amination of the aldehyde group. The resulting conjugate, now bearing a free propargyl group, can be purified and subsequently reacted with a second molecule containing an azide functionality in a CuAAC reaction. medchemexpress.comlumiprobe.com This precise, stepwise approach is crucial in the assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), where specific placement of different components is required. medchemexpress.com The reaction of one functional group does not affect the integrity or reactivity of the other, ensuring high yields and a homogeneous final product. core.ac.uk
| Step | Reaction | Reactant 1 | Reactant 2 | Key Functional Groups | Resulting Linkage |
|---|---|---|---|---|---|
| 1 | Reductive Amination | Aldehyde-Linker | Molecule A (Amine-bearing) | -CHO + -NH₂ | Secondary Amine (-CH₂-NH-) |
| 2 | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-Linker-Molecule A | Molecule B (Azide-bearing) | -C≡CH + -N₃ | Triazole Ring |
Impact of PEG Spacer Length and Branching on Reaction Efficiency and Accessibility
The polyethylene (B3416737) glycol (PEG) components of this compound are not merely inert spacers; they critically influence the linker's physicochemical properties and reactivity. chempep.com The structure, denoted as "-PEG4-bis-PEG4-", suggests a branched architecture, which, along with the specific length of the PEG chains, has profound effects on reaction efficiency and the accessibility of the terminal functional groups. axispharm.comcreative-diagnostics.com
PEG Spacer Length: The length of the PEG chain plays a crucial role in mitigating steric hindrance. tandfonline.comnih.gov A longer PEG spacer increases the distance between the conjugated molecule and the reactive functional group, which can improve accessibility for subsequent reactions, especially when dealing with large biomolecules like antibodies. nih.govnih.gov Studies have shown that increasing PEG chain length can lead to higher adsorption capacity and ligand efficiency by reducing steric hindrance from the surface of a carrier molecule. tandfonline.com However, the relationship is not always linear; an optimal spacer length often exists, as excessively long chains can sometimes lead to reduced efficacy due to other factors. rsc.orgnih.gov For instance, research on antibody-drug conjugates found that intermediate-length PEG spacers (PEG6, PEG8, PEG12) resulted in higher drug loading compared to both a short spacer (PEG4) and a very long spacer (PEG24). rsc.org The PEG spacer also enhances the water solubility of the linker and its conjugates, which is particularly important when working with hydrophobic payloads. chempep.comrsc.org
| PEG Architecture | Characteristic | Impact on Reaction Efficiency | Impact on Accessibility | Reference |
|---|---|---|---|---|
| Short Linear PEG (e.g., PEG4) | Low steric bulk, moderate solubility enhancement. | Can be high for small molecules, but may be inefficient for bulky substrates due to proximity to the conjugate. | May be limited by steric hindrance from the conjugated biomolecule. | rsc.orgunivie.ac.at |
| Long Linear PEG (e.g., PEG24) | High flexibility, significant solubility enhancement. | Generally improves efficiency by reducing steric hindrance, but can sometimes lower overall efficacy. | High accessibility of the terminal functional group. | tandfonline.comrsc.org |
| Branched PEG (e.g., 2-armed 40 kDa) | Large hydrodynamic volume, high steric shielding. | May decrease reaction rates due to increased steric hindrance near the reaction site. | Reduced accessibility to hidden or crowded sites compared to linear PEG. | biopharminternational.comnih.gov |
| "Cocktail" PEGylation (mixed lengths) | Heterogeneous surface. | Can be optimized to improve conjugation efficiency by exposing reactive groups. | Can increase ligand mobility and improve accessibility to target receptors. | nih.gov |
Strategic Integration of Ald Ph Peg4 Bis Peg4 Propargyl in Bioconjugate Design
Ald-Ph-PEG4-bis-PEG4-propargyl as a Cleavable Linker in Antibody-Drug Conjugates (ADCs) Research
This compound is classified as a cleavable linker for use in the synthesis of ADCs. medchemexpress.commedchemexpress.comfujifilm.com ADCs are a class of targeted therapy that combines the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic payload, connected by a chemical linker. broadpharm.comnih.gov The linker is a critical component, profoundly influencing the ADC's stability, efficacy, and safety profile. fujifilm.comsygnaturediscovery.com
The primary goal in designing a cleavable linker for an ADC is to ensure the conjugate remains stable in systemic circulation, preventing premature release of the potent payload that could harm healthy tissues. sygnaturediscovery.comfrontiersin.orgresearchgate.net Simultaneously, the linker must be designed for rapid and efficient cleavage once the ADC has reached its target tumor cell, releasing the cytotoxic drug to exert its effect. frontiersin.orgbiochempeg.com This selective release is typically achieved by exploiting the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells. broadpharm.combiochempeg.com
There are several established mechanisms for linker cleavage:
Enzyme-Sensitive Cleavage: These linkers incorporate peptide sequences that are specifically recognized and cleaved by proteases, such as cathepsin B, which are overexpressed in the lysosomes of tumor cells. broadpharm.comresearchgate.netaxispharm.com The valine-citrulline (Val-Cit) dipeptide is a well-known example used in approved ADCs. broadpharm.comnih.govnih.gov
pH-Sensitive Cleavage: This strategy utilizes acid-labile functional groups, like hydrazones, that are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the more acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8). broadpharm.comaxispharm.com
Glutathione-Sensitive Cleavage: These linkers contain disulfide bonds that are susceptible to cleavage by reducing agents. axispharm.com The concentration of glutathione (B108866) (GSH) is significantly higher inside cells compared to the bloodstream, providing a gradient that facilitates selective drug release within the target cell. broadpharm.combiochempeg.com
The use of cleavable linkers can also enable the "bystander effect," where the released, cell-permeable payload diffuses out of the targeted cancer cell and kills adjacent, antigen-negative tumor cells, thereby enhancing the therapeutic efficacy in heterogeneous tumors. broadpharm.comresearchgate.netnih.gov
| Cleavage Mechanism | Triggering Condition | Example Linker Moiety | Cellular Location of Cleavage |
| Protease Sensitivity | Overexpressed proteases (e.g., Cathepsin B) | Valine-Citrulline (Val-Cit) | Lysosome |
| pH Sensitivity | Low pH | Hydrazone | Endosome/Lysosome |
| Reductive Sensitivity | High Glutathione (GSH) concentration | Disulfide Bond | Cytosol/Lysosome |
The heterobifunctional nature of this compound provides distinct chemical handles for a directed, multi-step conjugation process. The terminal propargyl group and the aldehyde group allow for orthogonal ligation strategies.
The propargyl group is a terminal alkyne, making it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." medchemexpress.commedchemexpress.com This reaction is highly efficient and specific, forming a stable triazole linkage. In a typical ADC synthesis, the payload molecule would first be modified with an azide (B81097) group. The azide-functionalized payload is then "clicked" onto the propargyl end of the this compound linker.
The aldehyde group , located at the other end of the linker, provides a second reactive site for conjugation to the antibody. Aldehydes can react with various nucleophiles on the antibody surface. Common strategies include:
Hydrazone or Oxime Formation: Reaction with hydrazide or aminooxy groups, which can be introduced onto the antibody, forms stable hydrazone or oxime linkages.
Reductive Amination: The aldehyde can react with native lysine (B10760008) residues on the antibody, and the resulting Schiff base is then reduced to form a stable secondary amine bond.
Site-specific conjugation methods are often preferred to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can improve the therapeutic window. sygnaturediscovery.comtandfonline.comoup.com This can be achieved by introducing a unique reactive partner for the aldehyde at a specific site on the antibody through protein engineering. nih.govtandfonline.com
| Reactive Group on Linker | Paired Reactive Group (on Payload/Antibody) | Resulting Linkage | Chemistry |
| Propargyl (Alkyne) | Azide | Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Aldehyde | Hydrazide | Hydrazone | Hydrazone Ligation |
| Aldehyde | Aminooxy | Oxime | Oxime Ligation |
| Aldehyde | Amine (e.g., Lysine) | Secondary Amine | Reductive Amination |
As a cleavable linker, this compound is designed to release its payload under specific intracellular conditions. medchemexpress.commedchemexpress.com While the exact cleavage site within this specific linker is not detailed in the provided context, the "Ald-Ph" (aldehyde-phenyl) moiety is suggestive of a self-immolative spacer mechanism, similar to the well-documented p-aminobenzyl carbamate (B1207046) (PABC) system. nih.govpreprints.org
In such a system, the phenyl group acts as a trigger point. The linker is designed so that an enzymatic or chemical cleavage event occurs at a site adjacent to the phenyl group. For instance, if a protease-sensitive peptide were incorporated into the design, its cleavage by a lysosomal enzyme like cathepsin B would initiate the release sequence. researchgate.netnih.gov Following this initial cleavage, the PABC-like spacer undergoes a spontaneous 1,6-elimination reaction, which ultimately liberates the free, unmodified drug. nih.govpreprints.org The long, hydrophilic PEG chain (composed of 8 PEG units) serves to enhance the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and improving its stability in circulation. acs.org
Strategies for Antibody-Linker-Payload Conjugation via this compound
This compound in Proteolysis-Targeting Chimeras (PROTACs) Research
PROTACs are heterobifunctional molecules that co-opt the cell's own protein disposal machinery to eliminate disease-causing proteins. precisepeg.com A PROTAC consists of two ligands—one binding the target protein of interest (POI) and another recruiting an E3 ubiquitin ligase—joined by a chemical linker. nih.gov The linker is not merely a spacer but a critical determinant of PROTAC efficacy. precisepeg.comnih.gov
PEG chains are among the most frequently used motifs in PROTAC linkers. nih.govnih.govbiochempeg.com Their prevalence is due to several advantageous properties that address common challenges in PROTAC development:
Optimized Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the POI and E3 ligase to come together in a productive ternary complex for ubiquitination. nih.gov PEG linkers offer a straightforward way to systematically vary the linker length to find the optimal distance and geometry for efficient protein degradation. nih.govnih.govjenkemusa.com
Synthetic Tractability: Bifunctional PEG linkers are readily available and enable the rapid assembly of PROTAC libraries for structure-activity relationship (SAR) studies. nih.govbiochempeg.com
The composition and length of the linker can profoundly impact a PROTAC's degradation efficiency and even its selectivity for different target proteins. nih.gov
| Linker Motif | Key Properties | Impact on PROTAC |
| Alkyl Chains | Hydrophobic, synthetically accessible, stable | Can limit solubility; often combined with PEG units |
| PEG Chains | Hydrophilic, flexible, tunable length | Improves solubility, permeability, and degradation efficiency |
| Triazoles (from Click Chemistry) | Stable, rigid | Provides metabolic stability and defined geometry |
| Rigid Scaffolds (e.g., Cycloalkane, Spiro) | Conformationally restricted | Can enhance selectivity by pre-organizing the PROTAC |
The structure of this compound, with its distinct reactive ends, is well-suited for the modular synthesis of PROTACs. chemsrc.com The assembly process leverages orthogonal chemical reactions to sequentially attach the two different ligands.
A common synthetic route would be:
First Ligation: The ligand for either the E3 ligase (e.g., a derivative of thalidomide (B1683933) for Cereblon, or a VHL ligand) or the POI is synthesized with an azide functional group. This azide-modified ligand is then attached to the propargyl end of the this compound linker via a CuAAC click reaction. nih.gov
Second Ligation: The second ligand (for the POI or E3 ligase, respectively) is functionalized with a group that can react with the aldehyde terminus of the linker, such as a hydrazide or an amine. This second molecule is then conjugated in a separate step.
This stepwise, modular approach, facilitated by the bifunctional nature of linkers like this compound, allows researchers to rapidly generate and test a variety of PROTACs with different ligands, linker attachment points, and linker lengths to optimize degradation potency and selectivity. nih.govsymeres.com
Role of PEG-based Linkers in PROTAC Design
Applications in Peptide and Protein Functionalization via this compound
The dual reactivity of this compound makes it exceptionally well-suited for the functionalization of peptides and proteins. The linker acts as a molecular scaffold, allowing for the sequential and chemoselective attachment of different partners to a target biomolecule.
The aldehyde-phenyl (Ald-Ph) group of the linker is a key feature for achieving site-specific modification of proteins and peptides. Aromatic aldehydes are potent electrophiles that readily and selectively react with α-effect nucleophiles like hydrazines (to form hydrazones) and aminooxy groups (to form oximes). nih.govrsc.org This reaction, often referred to as hydrazone/oxime ligation, is highly chemoselective and can be performed under mild, physiological conditions, which is crucial for preserving the delicate structure and function of biomolecules. nih.govnih.gov
Site-specificity can be achieved by targeting unique functionalities on the protein. One powerful method involves the genetic encoding of an "aldehyde tag." nih.gov This involves introducing a short peptide sequence into the protein of interest which is recognized by an enzyme, such as the formylglycine-generating enzyme (FGE). nih.gov FGE co-translationally oxidizes a specific cysteine or serine residue within this tag into a formylglycine residue, which contains a unique aldehyde group. nih.govacs.org The this compound linker can then be directed exclusively to this engineered site.
Another strategy targets the N-terminal of a protein. For proteins with an N-terminal serine or threonine, the α-amino and β-hydroxyl groups can be oxidatively cleaved using sodium periodate (B1199274) (NaIO₄) to generate an N-terminal glyoxylyl (aldehyde) group. rsc.orgnih.gov This provides a single, unique aldehyde handle for conjugation. The reaction of this protein-based aldehyde with the hydrazide- or aminooxy-activated partner of the this compound linker would proceed as follows:
Activation: The this compound linker is first reacted with a molecule containing a hydrazine (B178648) (e.g., hydrazine hydrate) or aminooxy group to functionalize one end.
Ligation: The resulting hydrazone- or oxime-bearing linker is then conjugated to the site-specific aldehyde on the protein.
The stability of the resulting conjugate is an important consideration. While hydrazone bonds can be susceptible to hydrolysis, their stability can be enhanced, for instance, through the design of the reacting partners or by subsequent reduction. rsc.orgresearchgate.net More advanced ligations, such as the hydrazino-Pictet-Spengler (HIPS) ligation, offer pathways to even more stable C-C bond linkages from aldehyde precursors under biocompatible conditions. acs.org
| Parameter | Condition | Purpose | Finding Reference |
| Reaction | Hydrazone Ligation | Covalent bond formation | nih.gov |
| Reactants | Protein with Aldehyde Tag, Hydrazine-functionalized probe | Site-specific modification | rsc.orgnih.gov |
| pH | 6.0 - 7.5 | Optimal for reaction kinetics and protein stability | nih.gov |
| Catalyst | Aniline (optional) | Can accelerate ligation rates significantly | nih.gov |
| Temperature | 25 - 37 °C | Mild conditions to preserve protein function | csic.es |
| Concentration | Low micromolar (µM) | Effective even at low reactant concentrations | nih.gov |
| Resulting Bond | Hydrazone (C=N-N) | Forms a stable, covalent conjugate | rsc.org |
The true power of a heterobifunctional linker like this compound lies in its ability to facilitate multifunctionalization. Once the linker is attached to a protein via its aldehyde-phenyl group, the propargyl group at the other end becomes available for a second, orthogonal conjugation step. medchemexpress.com
The terminal alkyne of the propargyl group is the key reactant in one of the most robust and widely used "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). csic.eswikipedia.org This reaction joins the alkyne with an azide-functionalized molecule to form a highly stable triazole ring. csic.es The reaction is known for its high yield, specificity, and compatibility with a wide range of functional groups and aqueous conditions, making it ideal for biological applications. wikipedia.orgrsc.org
This two-step strategy allows for the construction of complex biomolecular assemblies:
Step 1 (Protein Modification): A protein is site-specifically modified with the this compound linker as described in section 4.3.1. This results in a protein-linker conjugate that now displays a terminal alkyne.
Step 2 (Payload Attachment): A second molecule of interest (e.g., a therapeutic payload, an imaging agent, a second peptide, or a DNA oligonucleotide) that has been pre-functionalized with an azide group is introduced.
Step 3 (Click Reaction): In the presence of a copper(I) catalyst, the azide on the payload molecule "clicks" onto the alkyne of the protein-linker conjugate, completing the assembly. mdpi.com
This modular approach is central to the creation of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug (the payload) is attached to a monoclonal antibody that targets cancer cells. fujifilm.com The linker ensures that the drug is stably attached until it reaches its target.
| Parameter | Condition | Purpose | Finding Reference |
| Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Orthogonal conjugation | csic.eswikipedia.org |
| Reactants | Alkyne-modified protein, Azide-functionalized payload | Attachment of a second molecule | rsc.orgmdpi.com |
| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | Catalyzes the cycloaddition | csic.es |
| Ligand | e.g., THPTA, TBTA | Stabilizes the Cu(I) oxidation state and improves efficiency | wikipedia.org |
| Solvent | Aqueous buffers (e.g., PBS) | Biocompatible conditions | csic.es |
| Temperature | Room Temperature | Mild reaction conditions | csic.es |
| Resulting Bond | 1,2,3-Triazole | Forms a highly stable, inert linkage | wikipedia.org |
Site-Specific Modification of Biomolecules
Development of Novel Bioconjugate Architectures Utilizing this compound
The specific structure of this compound, with its distinct reactive ends and dual PEG spacer, enables the rational design of novel bioconjugate architectures beyond simple linear connections. The linker itself is a building block for creating molecules with precisely controlled spatial and functional arrangements. acs.orgmdpi.com
The presence of two PEG4 chains suggests a branched or extended architecture that can influence the properties of the final conjugate. acs.org For example, in the context of ADCs or other protein-drug conjugates, the linker's length and flexibility can be critical for:
Preventing Steric Hindrance: The spacer can hold a bulky drug molecule away from the protein's surface, ensuring that neither the protein's binding affinity nor the drug's activity is compromised. acs.org
Enabling Multi-Drug Loading: While this specific linker is bifunctional, its design principles can be extended. Similar branched linkers based on hubs like lysine or glutamic acid can be used to attach multiple copies of a payload molecule to a single conjugation site, increasing the potency of the bioconjugate. acs.orgmdpi.com
Furthermore, the heterobifunctional nature of this compound is fundamental to the construction of targeted protein degraders like PROTACs (Proteolysis-Targeting Chimeras). A PROTAC is a molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation. Such a molecule requires two distinct "warheads" connected by a linker. This compound provides the necessary framework to connect a target-binding ligand (attached via one end) and an E3-ligase-binding ligand (attached via the other), with the PEG spacer providing the optimal length and flexibility for the ternary complex to form.
The combination of site-specific ligation via the aldehyde and robust click chemistry via the alkyne makes this linker a powerful component for building precisely defined, next-generation biotherapeutics and research tools.
Role of Ald Ph Peg4 Bis Peg4 Propargyl in Advanced Material Science and Nanotechnology
Surface Functionalization of Nanoparticles and Polymeric Scaffolds
The ability to selectively modify the surfaces of nanoparticles and polymeric scaffolds is fundamental to their application in biomedicine and materials science. Ald-Ph-PEG4-bis-PEG4-propargyl serves as a versatile linker for this purpose, enabling a two-step, orthogonal functionalization strategy.
The aldehyde group of the linker can be used for the initial attachment to the material's surface. cd-bioparticles.net For instance, nanoparticles or scaffolds possessing amine groups can be directly conjugated to the linker via the formation of a Schiff base, which can be further stabilized by reduction to a secondary amine bond. mdpi.com This initial step anchors the linker to the surface, presenting the terminal propargyl group for subsequent modifications.
The exposed propargyl group can then be used to attach a second molecule of interest, such as a targeting ligand, a drug, or a fluorescent dye, that has been modified with an azide (B81097) group. This "click" reaction is highly specific and efficient, proceeding with high yield under mild conditions, which is crucial for preserving the integrity of sensitive biomolecules and materials. researchgate.net For example, a study demonstrated a two-step coupling method where an aldehyde-tagged protein was first reacted with an aminooxy-PEG-propargyl linker, and then "clicked" onto azide-functionalized calcium phosphate (B84403) nanoparticles. nih.gov
The integrated PEG chains in the linker's structure play a crucial role by providing a flexible, hydrophilic spacer that can improve the biocompatibility of the material, reduce non-specific protein adsorption, and enhance the accessibility of the terminal functional group for subsequent reactions. lunanano.comnih.gov
| Component | Function in Surface Functionalization | Relevant Chemistry |
|---|---|---|
| Aldehyde Group (-CHO) | Covalent attachment to amine-functionalized surfaces of nanoparticles or scaffolds. | Schiff base formation with primary amines, followed by reduction. mdpi.com |
| Propargyl Group (Alkyne) | Secondary, bioorthogonal attachment of azide-containing molecules (e.g., drugs, dyes, targeting ligands). | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). researchgate.net |
| PEG Spacer | Improves solubility, reduces non-specific binding, and provides spatial separation between the surface and the attached molecule. nih.gov | N/A |
| Phenyl Group | Provides rigidity and defined spatial orientation to the linker. | N/A |
Integration into Hydrogels and Biosensors
Hydrogels and biosensors are key technologies in biomedicine, and the properties of these systems are highly dependent on their molecular architecture. This compound offers precise control over the cross-linking and functionalization of these materials.
In hydrogel formation, this linker can act as a heterobifunctional cross-linker. For example, it can be used to connect two different polymer chains, one functionalized with amine groups and the other with azide groups. The aldehyde end reacts with the amine-functionalized polymer, while the propargyl end reacts with the azide-functionalized polymer, leading to the formation of a well-defined hydrogel network. rsc.org The PEG component of the linker enhances the hydrophilicity and biocompatibility of the resulting hydrogel. The dynamic nature of the imine bond formed from the aldehyde can also be exploited to create self-healing or stimuli-responsive hydrogels. acs.org
In the context of biosensors, the linker is instrumental in the stable and oriented immobilization of biorecognition elements (e.g., enzymes, antibodies, or peptides) onto the sensor surface. frontiersin.org The aldehyde group can covalently bind to amine residues on the bioreceptor, while the propargyl group can be used to attach the entire complex to an azide-modified sensor chip. tandfonline.com This oriented immobilization is often critical for maintaining the biological activity of the receptor and ensuring optimal sensor performance. The length and flexibility of the PEG spacer can also influence the sensitivity of the biosensor by controlling the distance and orientation of the bioreceptor relative to the sensor surface. mdpi.comnih.gov
Engineering of Self-Assembling Systems
Self-assembly is a powerful bottom-up approach for creating complex nanostructures. Amphiphilic molecules, which have both hydrophilic and hydrophobic parts, can spontaneously self-assemble in aqueous environments to form structures like micelles or vesicles. This compound can be incorporated into the design of such amphiphiles to create functional, self-assembling systems.
By attaching a hydrophobic moiety to one end of the linker, a functional amphiphile can be created. The hydrophilic PEG chains will favor interaction with water, while the hydrophobic part will drive the self-assembly process. researchgate.net The remaining functional group (either the aldehyde or the propargyl, depending on the synthesis strategy) will be displayed on the surface of the resulting self-assembled nanostructure. This allows for the surface of these structures to be decorated with specific molecules using the orthogonal chemistries described previously. For example, self-assembling peptides can have functional groups appended to them to add desired bioactivity into the system. google.com
Bioorthogonal Labeling of Advanced Materials
Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. wikipedia.org The aldehyde and propargyl groups of this compound are prime examples of bioorthogonal reactive handles. rsc.org
This linker can be used to introduce these functional groups into advanced materials, enabling their subsequent labeling and visualization in complex biological systems. For instance, a material functionalized with this linker can be introduced into a cellular environment. The aldehyde group can be used for specific labeling via oxime or hydrazone formation, while the propargyl group is available for click reactions with azide-labeled probes. google.comacs.org This dual capability allows for multi-modal or sequential labeling experiments.
Methodologies for Characterization of Ald Ph Peg4 Bis Peg4 Propargyl Conjugates
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in providing structural information and confirming the successful conjugation of Ald-Ph-PEG4-bis-PEG4-propargyl to biomolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for the characterization of PEGylated molecules. researchgate.net It can be used to confirm the presence of the characteristic signals of the this compound linker in the conjugate. For instance, the propargyl group (–C≡CH) will have a distinct chemical shift. smolecule.com Analysis of the integration of specific proton signals from the linker relative to signals from the biomolecule can provide information on the degree of PEGylation. nih.govresearchgate.net For example, the ratio of the integral of the aldehyde proton on the phenyl ring to a well-resolved proton signal on the biomolecule can be used to estimate the average number of linkers attached.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is useful for identifying the functional groups present in the conjugate. The spectrum of the conjugate would be expected to show characteristic absorption bands for the aldehyde (C=O stretch), the alkyne (C≡C stretch), and the ether linkages (C-O-C stretch) of the PEG chains. researchgate.netmdpi.com A comparison of the FTIR spectra of the unconjugated biomolecule, the free linker, and the final conjugate can confirm the covalent attachment.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed to monitor the conjugation reaction. mdpi.com The phenyl group in the this compound linker will have a characteristic UV absorbance. Changes in the UV spectrum upon conjugation can indicate the formation of the conjugate. This technique is often used in conjunction with other methods for quantification.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is crucial for assessing the impact of conjugation on the secondary and tertiary structure of the protein or antibody. nih.gov It is essential to ensure that the conjugation process does not significantly alter the protein's conformation, which could affect its biological activity and stability. By comparing the CD spectra of the native and conjugated protein, any structural perturbations can be identified.
| Technique | Information Obtained | Key Features on this compound Conjugate |
| ¹H NMR | Structural confirmation, degree of PEGylation | Signals for aldehyde, phenyl, PEG, and propargyl protons |
| FTIR | Functional group identification | Bands for C=O, C≡C, C-O-C |
| UV-Vis | Monitoring conjugation, quantification | Absorbance of the phenyl group |
| CD | Protein secondary/tertiary structure | Assessment of conformational changes upon conjugation |
Chromatographic Purity and Compositional Analysis
Chromatographic techniques are indispensable for separating the desired conjugate from unreacted starting materials and other reaction byproducts, as well as for assessing the purity and heterogeneity of the final product. nih.gov
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. frontiersin.org It is a valuable technique for separating the high molecular weight conjugate from the smaller, unconjugated linker and other low molecular weight impurities. The elution profile from an SEC column can also provide information about the aggregation state of the conjugate.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique that can be used to separate different PEGylated species, for example, conjugates with varying numbers of attached linkers (drug-to-antibody ratio or DAR). nih.govfrontiersin.org However, the purification of PEG-containing compounds can be challenging due to their polarity, often requiring specialized solvent systems. reddit.com
Hydrophobic Interaction Chromatography (HIC): HIC is another powerful technique for characterizing protein conjugates. It separates molecules based on their surface hydrophobicity. Since the attachment of the this compound linker will alter the surface hydrophobicity of the biomolecule, HIC can be used to separate conjugates with different DAR values.
| Technique | Principle of Separation | Application for this compound Conjugates |
| SEC | Size and shape | Separation of conjugate from free linker; aggregation analysis |
| RP-HPLC | Hydrophobicity | Purity assessment, separation of different DAR species |
| HIC | Surface hydrophobicity | Separation and characterization of different DAR species |
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is a cornerstone technique for the detailed characterization of PEGylated proteins and their conjugates, providing accurate molecular weight information and confirming the identity of the conjugate.
Electrospray Ionization (ESI) MS: ESI-MS, often coupled with liquid chromatography (LC/MS), is a powerful tool for the detailed characterization of heterogeneous PEGylated products. nih.gov This technique can provide information on the distribution of different PEGylated species and can be used to identify the specific sites of conjugation after enzymatic digestion of the protein. The development of advanced Orbitrap-based mass spectrometers has significantly improved the resolution and speed of data acquisition for characterizing PEGylated proteins. thermofisher.com A novel LC/MS methodology involving the post-column addition of amines has been shown to reduce charge state complexity and improve mass accuracy for high molecular weight PEGylated compounds. acs.org
Tandem Mass Spectrometry (MS/MS): Tandem MS (MS/MS) is used to obtain sequence information and to pinpoint the exact location of the linker attachment on the biomolecule. nih.gov By fragmenting the peptide backbone, the site of modification can be identified, which is crucial for understanding the structure-activity relationship of the conjugate.
| Technique | Primary Information | Advantages for this compound Conjugates |
| MALDI-TOF MS | Average molecular weight, degree of PEGylation | Rapid determination of overall mass and linker-to-biomolecule ratio |
| ESI-MS (LC/MS) | Distribution of species, accurate mass | High-resolution separation and identification of different conjugates |
| Tandem MS (MS/MS) | Site of conjugation | Precise localization of the linker on the biomolecule |
Advanced Techniques for Conjugation Efficiency and Stability Assessment
Beyond basic characterization, advanced methods are employed to assess the efficiency of the conjugation reaction and the stability of the resulting conjugate.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used to analyze the purity and heterogeneity of the conjugate. It offers an alternative to HPLC with different selectivity.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to assess the binding activity of an antibody-drug conjugate. By comparing the binding of the conjugated antibody to its target antigen with that of the unconjugated antibody, it can be determined if the conjugation process has adversely affected the antibody's binding affinity.
In Vitro Stability Assays: The stability of the conjugate is a critical parameter. Stability studies are typically performed in relevant biological media (e.g., serum, plasma) to assess the integrity of the conjugate over time. This includes monitoring for aggregation (using SEC), degradation of the biomolecule, and cleavage of the linker. The aldehyde-phenyl group in the linker is designed to be cleavable, and the rate of this cleavage can be studied under different conditions. medchemexpress.com
Coarse-Grained Molecular Dynamics Simulations: Computational methods, such as coarse-grained molecular dynamics simulations, are emerging as valuable tools to predict favorable PEGylation sites and to understand the impact of conjugation on protein stability and conformation. nih.govresearchgate.net These simulations can complement experimental data and guide the design of more effective conjugates.
Theoretical and Computational Perspectives on Ald Ph Peg4 Bis Peg4 Propargyl Design
Molecular Modeling of Linker Conformation and Flexibility
The spatial arrangement and flexibility of the Ald-Ph-PEG4-bis-PEG4-propargyl linker are critical determinants of its function in an ADC. These properties influence the linker's solubility, the accessibility of its reactive termini, and the potential for steric hindrance at the antibody and drug conjugation sites. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are powerful tools for exploring these attributes.
MD simulations can model the dynamic behavior of the linker in an aqueous environment, revealing its conformational preferences. digitellinc.com The polyethylene (B3416737) glycol (PEG) segments, which dominate the structure of this linker, are known for their high flexibility and hydrophilicity. ekb.eg Computational studies show that PEG chains can adopt different conformations, such as a "mushroom" state at low grafting density or a more extended "brush" state at higher densities on a surface. rsc.org For an individual linker molecule like this compound, simulations would likely show a highly dynamic random coil structure in solution, driven by favorable interactions with water molecules. nih.gov This flexibility can increase the hydrodynamic radius of the conjugate, which helps prolong its circulation time in the bloodstream by reducing renal clearance. ekb.egnih.gov
Table 1: Predicted Conformational Properties of PEG Linkers from Molecular Dynamics Simulations
| Property | Description | Predicted Outcome for this compound | Rationale & References |
|---|---|---|---|
| Dominant Conformation | The most probable spatial arrangement of the linker in an aqueous solution. | Random Coil | High chain flexibility and mobility of PEG units are thermodynamically favorable. ekb.eg |
| Hydrodynamic Radius | The effective radius of the molecule as it moves through a solution. | Large | The flexible PEG chains attract a significant hydration shell, increasing the overall size. ekb.egnih.gov |
| End-to-End Distance | The average distance between the aldehyde and propargyl functional groups. | Highly Variable; Bimodal Distribution Possible | Represents a balance between extended (open) and collapsed (closed) states due to PEG flexibility. oup.com |
| Segmental Flexibility | The degree of movement of individual PEG units. | High | Results in a large number of possible conformations, contributing to the linker's properties. ekb.eg |
In Silico Prediction of Reactivity and Selectivity
The this compound linker possesses two distinct reactive handles: an aldehyde for conjugation to one biomolecule (e.g., via oxime or hydrazone formation) and two propargyl groups for "click" chemistry reactions with azide-containing molecules. medchemexpress.comcd-bioparticles.net Computational chemistry, particularly quantum mechanics (QM) methods like Density Functional Theory (DFT), can predict the reactivity and selectivity of these functional groups. mdpi.comresearchgate.net
Propargyl Reactivity (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): The propargyl groups react with azides in the presence of a copper(I) catalyst to form a stable triazole ring. The mechanism of this "click" reaction has been extensively studied using DFT. nih.govbeilstein-journals.org Early proposals suggested a mononuclear copper catalyst, but subsequent kinetic and computational studies have provided strong evidence for a dinuclear copper mechanism, where two copper atoms cooperate to lower the activation energy of the cycloaddition. nih.govacs.org QM calculations can map the entire catalytic cycle, identifying the structures and energies of key intermediates and transition states. nih.gov This allows for the prediction of reaction rates and the regioselectivity (i.e., the exclusive formation of the 1,4-disubstituted triazole). By understanding the electronic effects of substituents on both the alkyne (propargyl group) and the azide (B81097), computational models can predict the feasibility and kinetics of the CuAAC reaction for specific drug molecules, ensuring efficient payload attachment to the linker. researchgate.netmdpi.com
Table 2: Computational Prediction of Reaction Feasibility and Selectivity
| Reaction Type | Key Computational Method | Predicted Parameter | Significance for this compound |
|---|---|---|---|
| Oxime/Hydrazone Ligation | Density Functional Theory (DFT) | Activation Energy (ΔG‡) | Predicts reaction rate at different pH values and with various catalysts. researchgate.netnih.gov |
| Oxime/Hydrazone Ligation | DFT | Reaction Thermodynamics (ΔG) | Confirms the stability of the resulting oxime/hydrazone bond. chemrxiv.org |
| CuAAC (Click Chemistry) | Density Functional Theory (DFT) | Catalytic Cycle Intermediates | Elucidates the dinuclear copper mechanism, confirming high efficiency. nih.govacs.org |
| CuAAC (Click Chemistry) | DFT, Machine Learning | Regioselectivity | Predicts exclusive formation of the desired 1,4-triazole isomer. rsc.org |
Computational Approaches for Optimizing Bioconjugation Parameters
Beyond predicting inherent reactivity, computational methods are crucial for optimizing the practical parameters of bioconjugation reactions involving this compound. This involves creating models that can guide experimental design to achieve high yields and product homogeneity. nih.govmdpi.com
For the aldehyde ligation, computational models can simulate the effect of pH on the reaction rate. The rate-limiting step of oxime/hydrazone formation is pH-dependent; at low pH, the aminooxy/hydrazine (B178648) nucleophile becomes protonated and non-reactive, while at high pH, the dehydration of the intermediate is not efficiently catalyzed. nih.gov In silico pH-rate profiles can be generated to identify the optimal pH range (typically 4.5-5.5, but can be shifted with catalysts) for the reaction. researchgate.netnih.gov Similarly, for the CuAAC reaction, computational models can help optimize catalyst loading. DFT studies have shown that the reaction can be second-order in copper, meaning the concentration of the catalyst has a significant impact on the reaction rate. nih.gov Models can predict the rate enhancement at different catalyst concentrations, helping to minimize the amount of potentially toxic copper required for the reaction while still achieving efficient conjugation. acs.org
Furthermore, computational approaches can be used to predict structure-activity relationships for the final ADC. itn.ptresearchgate.net By docking the linker-drug construct onto the antibody, it's possible to visualize how the linker's length and flexibility position the drug relative to the antibody surface. This can help predict whether the linker is long enough to prevent the drug from interfering with antigen binding or, conversely, if it might lead to undesirable interactions. These predictive models allow for the rational design and selection of linkers to create ADCs with optimized therapeutic properties.
Future Research Directions and Potential Innovations with Ald Ph Peg4 Bis Peg4 Propargyl
Exploration of Novel Bioorthogonal Reactions
The aldehyde and propargyl groups on Ald-Ph-PEG4-bis-PEG4-propargyl are prime candidates for a variety of bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The propargyl group, a terminal alkyne, is a well-established participant in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com Future research could focus on leveraging this alkyne functionality in newly emerging bioorthogonal reactions.
The aldehyde group offers another avenue for bioorthogonal ligation. It can react with molecules containing aminooxy or hydrazine (B178648) functionalities to form stable oxime and hydrazone linkages, respectively. medchemexpress.com Investigating the kinetics and stability of these linkages under various physiological conditions could optimize their use in creating novel bioconjugates. Furthermore, exploring the synergistic or orthogonal use of both the aldehyde and alkyne functionalities in a single system could lead to the development of more complex and precisely controlled molecular architectures.
Integration into High-Throughput Screening Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds. The bifunctional nature of this compound makes it an attractive component for the development of novel HTS assays. For instance, one end of the linker could be immobilized on a solid support, such as a microarray or a bead, via its aldehyde or propargyl group. The other end would then be available to capture or present specific molecules of interest, such as proteins or small-molecule libraries.
Expanding Applications in Targeted Delivery Systems
This compound is already recognized as a linker for antibody-drug conjugates (ADCs). medchemexpress.comfujifilm.com ADCs are a class of targeted therapy designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. fujifilm.com The future of this compound in this area lies in the development of more sophisticated and targeted delivery systems.
Researchers could explore the use of this linker to construct ADCs with novel payloads, such as immunomodulatory agents or gene-silencing therapeutics. The cleavable nature of certain linkages that can be formed with the aldehyde group could be exploited to design ADCs that release their payload only upon reaching a specific intracellular compartment or in response to a particular enzymatic trigger within the tumor microenvironment. Beyond antibodies, the linker could be used to conjugate targeting ligands such as peptides, aptamers, or small molecules to various therapeutic and diagnostic agents, opening up new avenues for precision medicine.
Development of Next-Generation Multifunctional Linkers
The core structure of this compound can serve as a scaffold for the creation of next-generation multifunctional linkers with enhanced properties. By modifying the phenyl ring or the PEG chains, it may be possible to introduce additional functionalities, such as imaging agents for in vivo tracking, or moieties that enhance the solubility and pharmacokinetic profile of the resulting conjugate.
For example, incorporating a fluorescent dye or a radionuclide onto the linker would enable non-invasive imaging of the biodistribution and target engagement of the conjugate. Furthermore, the development of linkers with different PEG lengths could provide a means to fine-tune the distance between the targeting moiety and the payload, which can be a critical determinant of therapeutic efficacy. The synthesis of linkers with orthogonal cleavage sites could also allow for the sequential release of multiple therapeutic agents at the target site.
Environmental and Sustainable Synthesis Considerations for this compound
As the demand for complex molecules like this compound grows, so does the need for environmentally friendly and sustainable synthetic methods. Future research in this area will likely focus on developing "green" chemistry approaches to the synthesis of this and related linkers. This could involve the use of less hazardous solvents, renewable starting materials, and catalytic methods that minimize waste generation.
Q & A
Q. How can PEG spacer length influence ADC pharmacokinetics and biodistribution?
- Answer : Longer PEG chains (e.g., PEG8 vs. PEG4) extend circulation half-life by reducing renal clearance but may hinder tumor penetration. Compare in vivo biodistribution using radiolabeled ADCs and SPECT/CT imaging .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
